molecular formula C18H15ClN8O4S B070167 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide CAS No. 172701-57-4

1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide

Cat. No. B070167
M. Wt: 474.9 g/mol
InChI Key: APOQMYLFNYCBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential applications in various fields. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been used to synthesize metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Additionally, the compound has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.

Mechanism Of Action

The exact mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is not well understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in various metabolic pathways. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Studies have shown that 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide exhibits various biochemical and physiological effects. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Additionally, the compound has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide in lab experiments is its potential applications in various fields. The compound has been extensively studied and has been found to exhibit various properties that make it a potential candidate for drug development and other applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain the pure compound.

Future Directions

There are several future directions for the study of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide. One possible direction is the study of its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Another possible direction is the study of its potential applications in the field of materials science. The compound has been used to synthesize metal complexes that have potential applications in catalysis and other areas. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide involves a series of chemical reactions. The starting materials include 3-chloroaniline, 4-nitrophenylhydrazine, and ethyl acetoacetate. The reaction involves the condensation of ethyl acetoacetate with 3-chloroaniline to form an intermediate product. This intermediate product is then reacted with 4-nitrophenylhydrazine to form the final product. The product is then purified using column chromatography to obtain the pure compound.

properties

CAS RN

172701-57-4

Product Name

1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide

Molecular Formula

C18H15ClN8O4S

Molecular Weight

474.9 g/mol

IUPAC Name

[[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carbonyl]amino]thiourea

InChI

InChI=1S/C18H15ClN8O4S/c1-31-15-14(17(28)23-24-18(20)32)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(29)30/h2-9H,1H3,(H,23,28)(H3,20,24,32)

InChI Key

APOQMYLFNYCBGJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-]

SMILES

COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-]

synonyms

(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-[2-(4-nitroph enyl)hydrazinyl]pyrazole-3-carboxamide

Origin of Product

United States

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